
3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as MPPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic imide derivative that exhibits a unique structure and properties, which make it an interesting target for synthesis and investigation.
Aplicaciones Científicas De Investigación
Hypoglycemic Activity
Research on related imidazopyridine thiazolidine-2,4-diones, which share structural similarities with the mentioned compound, has shown promising results in the field of diabetes treatment. These compounds have been evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic mice, leading to the selection of specific candidates for further clinical studies (Oguchi et al., 2000).
Antibacterial Efficacy
Another area of application is in combating antibiotic-resistant bacteria. Studies on amine derivatives of imidazolidine-4-ones, which are structurally related, have shown effectiveness in enhancing the efficacy of antibiotics against resistant strains of Staphylococcus aureus, including MRSA (Methicillin-resistant S. aureus) (Matys et al., 2015).
Cancer Treatment
Imidazolidin-2,4-dione derivatives have demonstrated potential in cancer treatment. They exhibit inhibitory action on the ABCB1 efflux pump in cancer cells, showing significant cytotoxic and antiproliferative properties. This makes them potential candidates for overcoming multidrug resistance in cancer therapy (Żesławska et al., 2019).
Cardiotonic Agents
Research into 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, related to the compound , has shown that these can increase cardiac contractile force. This suggests potential utility in treating congestive heart failure, with some derivatives already undergoing clinical trials (Schnettler et al., 1982).
Antimicrobial and Antifungal Activity
Compounds similar in structure, such as thiazolidine-2,4-diones, have shown good antibacterial activity against gram-positive bacteria and excellent antifungal activity. This highlights their potential in addressing bacterial and fungal infections (Prakash et al., 2011).
DNA Binding and Anti-Cancer Properties
Imidazolidine derivatives have been studied for their DNA binding affinity, which is a crucial factor in their anti-tumor activity. Their binding strength to DNA has been compared to that of existing anticancer drugs, showing their potential as effective anti-cancer agents (Shah et al., 2013).
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-1-(1-pent-4-enoylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-3-4-5-14(20)17-8-6-13(7-9-17)19-12-15(21)18(16(19)22)10-11-23-2/h3,13H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVRWQMVMFMUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

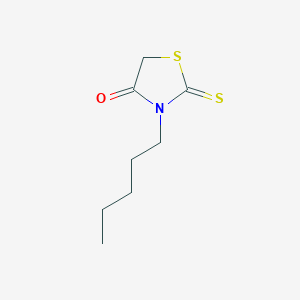
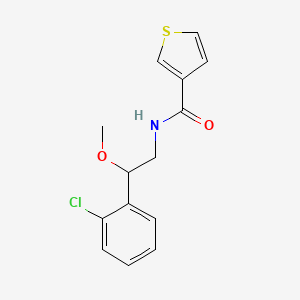
![Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2780523.png)
![[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2780524.png)
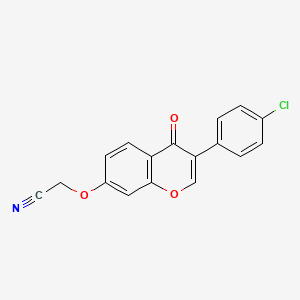
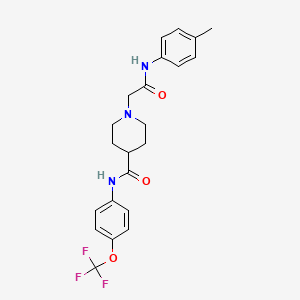
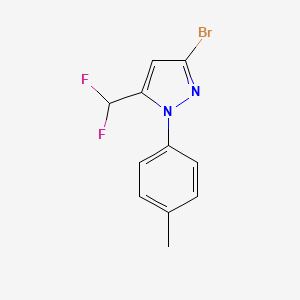
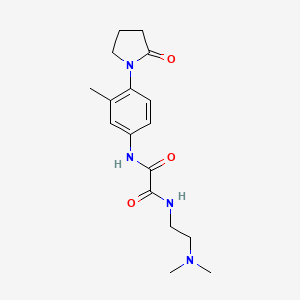
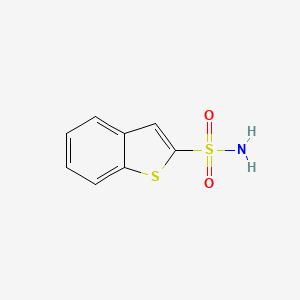
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)
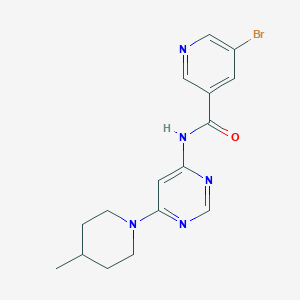

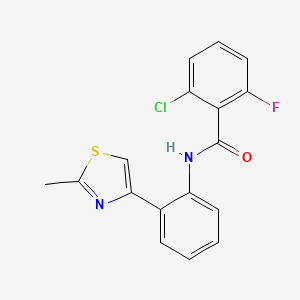
![5-{[3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2780543.png)